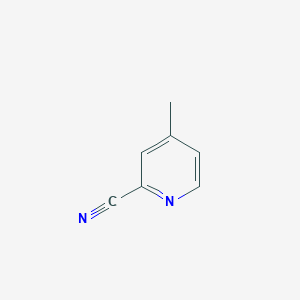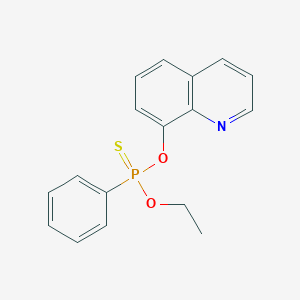
4-丁基酚
描述
4-Butylphenol is a member of phenols . It is a natural product found in Magnolia obovata . The molecular formula of 4-Butylphenol is C10H14O .
Molecular Structure Analysis
The molecular weight of 4-Butylphenol is 150.22 g/mol . The IUPAC name for 4-Butylphenol is 4-butylphenol . The InChI is InChI=1S/C10H14O/c1-2-3-4-9-5-7-10 (11)8-6-9/h5-8,11H,2-4H2,1H3 .Chemical Reactions Analysis
4-tert-butylphenol has been found to undergo various chemical reactions. For instance, it can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether used in epoxy resin chemistry . Another study found that 4-tert-butylphenol transforms in the ferrate (VI) oxidation process .Physical And Chemical Properties Analysis
4-Butylphenol has a molecular weight of 150.22 g/mol . It has a XLogP3 value of 3.4, indicating its lipophilicity . It also has a hydrogen bond donor count of 1 .科学研究应用
Photocatalytic Degradation
4-Butylphenol has been studied for its potential in photocatalytic degradation processes. Research indicates that compounds like 4-Butylphenol can be degraded using solar light-responsive catalysts such as Ag2CO3 . This application is particularly relevant for the treatment of water pollutants and offers a sustainable method for removing harmful organic chemicals from the environment.
Intermediate for Liquid Crystals
This compound serves as an intermediate in the production of liquid crystals . Liquid crystals are crucial for the display technology used in watches, smartphones, and televisions. The role of 4-Butylphenol in the synthesis of these materials underscores its importance in modern electronic devices.
Epoxy Resin Production
4-Butylphenol is utilized as an intermediate in the manufacturing of epoxy resins . Epoxy resins have a wide range of applications, including coatings, adhesives, and composite materials. They are valued for their strong adhesive properties, chemical resistance, and durability.
Phenolic Resin Synthesis
The compound is also involved in the synthesis of phenolic resins , which are used in a variety of applications such as molding compounds, insulation, and laminates. Phenolic resins are known for their high thermal stability and flame resistance.
Polycarbonate Resins
Another significant application of 4-Butylphenol is in the production of polycarbonate resins . These resins are used in the manufacture of a variety of products, including eyewear lenses, digital disks (CDs, DVDs), and bullet-resistant glass.
Endocrine Disruptor Studies
4-Butylphenol is identified as an endocrine-disrupting compound (EDC) . It is the subject of numerous studies to understand its effects on wildlife and human health. Research on this compound helps in assessing the risks associated with exposure and developing strategies to mitigate its impact.
作用机制
Target of Action
4-Butylphenol, also known as 4-n-Butylphenol, is a compound that has been found to interact with various targets. For instance, it has been shown to interact with protein targets such as autophagy-related protein 8, cytochrome c oxidase subunit 1, calmodulin, and b ZIP transcription factor 1 . These proteins play crucial roles in various biological processes, including autophagy, energy production, calcium signaling, and gene expression, respectively.
Mode of Action
It has been suggested that it may interact with its targets through molecular docking . This involves the compound binding to its target proteins, potentially altering their function and leading to changes in the biological processes they are involved in.
Biochemical Pathways
4-Butylphenol may affect several biochemical pathways. For instance, it has been found to be transformed by Gram-positive bacteria of the genera Mycobacterium and Nocardia, leading to modifications on the alkyl chain and the hydroxyl group . This suggests that 4-Butylphenol may be involved in microbial metabolism, potentially affecting the biochemical pathways associated with these bacteria.
Result of Action
It has been suggested that it may induce oxidative stress, leading to lipid peroxidation and membrane damage . This could result in cellular damage and potentially contribute to various health effects.
安全和危害
未来方向
A study found that 2,4-Ditert butyl phenol, a compound similar to 4-Butylphenol, exhibits potent toxicity against almost all testing organisms, including the producing species . The study suggests further investigation and exploration of 2,4-DTBP’s potential in cancer research, which could contribute to its potential application as a novel therapeutic agent in the future .
属性
IUPAC Name |
4-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047425 | |
| Record name | 4-Butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylphenol | |
CAS RN |
1638-22-8 | |
| Record name | 4-Butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22985E4F3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
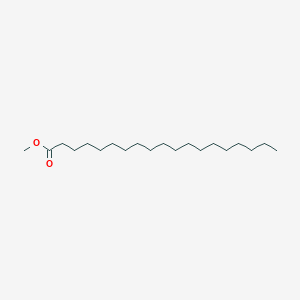

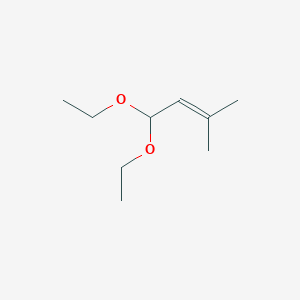

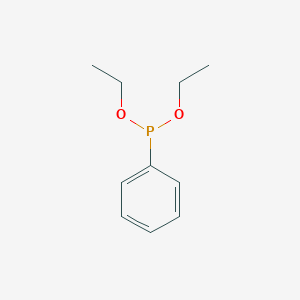
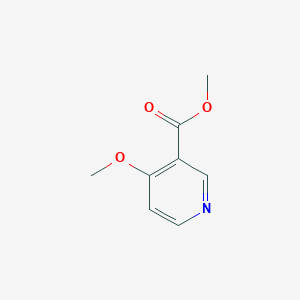
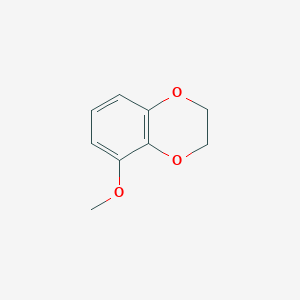

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)


